molecular formula C24H32N4O B6446537 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline CAS No. 2640956-39-2

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline

カタログ番号: B6446537
CAS番号: 2640956-39-2
分子量: 392.5 g/mol
InChIキー: JSNYOINPSPJZCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperidine ring, which is further functionalized with an ethylpiperazine and a butynyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline is replaced by a piperidine derivative.

    Introduction of the Butynyl Group: The butynyl group can be attached using a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Functionalization with Ethylpiperazine: The final step involves the nucleophilic substitution of the butynyl group with ethylpiperazine, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and reagents would be chosen for their efficiency and cost-effectiveness, and purification steps would be streamlined to ensure high purity of the final product.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and ethylpiperazine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the alkyne group, converting them into dihydroquinoline or alkene derivatives, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation (using palladium on carbon) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: N-oxides and hydroxylated derivatives.

    Reduction: Dihydroquinoline and alkene derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

4-(4-{

生物活性

The compound 4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline is a synthetic organic molecule belonging to the quinoline class, characterized by a complex structure that includes multiple functional groups. This compound is being investigated for its potential biological activities, particularly in the context of cancer therapy and other proliferative diseases.

Structural Characteristics

The molecular formula of this compound is C22H30N4OC_{22}H_{30}N_{4}O, with a molecular weight of approximately 398.6 g/mol. The presence of piperidine and piperazine moieties is significant for its pharmacological properties, as these structures are known to enhance interactions with biological targets, including various enzymes and receptors involved in disease processes .

The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets, particularly kinases implicated in cancer progression. These interactions can be quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), which measure binding affinities and kinetics .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds structurally related to the target compound have shown promising activity against various cancer cell lines, including human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). Such compounds have demonstrated significant cytotoxic effects, with IC50 values indicating their potency .

CompoundCancer Cell LineIC50 (µM)Notes
3cC-322.18Highest activity among tested compounds
6aMDA-MB-2311.35Significant activity against breast cancer
6eA54940.32Notable for reduced toxicity in normal cells

Case Studies

In a comparative study involving similar quinoline derivatives, it was found that modifications to the quinoline structure could enhance biological activity. Specifically, derivatives that included an ethylpiperazine group exhibited improved binding affinity to target kinases compared to their unmodified counterparts .

Another study focused on the synthesis and evaluation of substituted quinolines for their anti-tubercular activity against Mycobacterium tuberculosis, revealing that some derivatives had IC50 values as low as 1.35 µM, indicating their potential as therapeutic agents .

Toxicity and Safety Profile

The safety profile of the compound has also been evaluated in vitro, showing minimal cytotoxicity towards normal human dermal fibroblasts at concentrations up to 100 µM. This suggests that while the compound exhibits significant anticancer properties, it may also maintain a favorable safety profile .

特性

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c1-2-26-16-18-27(19-17-26)13-5-6-20-29-21-10-14-28(15-11-21)24-9-12-25-23-8-4-3-7-22(23)24/h3-4,7-9,12,21H,2,10-11,13-20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNYOINPSPJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。